tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Physicochemical profiling Lipophilicity modulation Medicinal chemistry building blocks

tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS 1774897-11-8) is a Boc-protected spirocyclic building block belonging to the 1,3,8-triazaspiro[4.5]dec-1-ene class, characterized by a 2-ethyl substituent on the imidazolinone ring. Its molecular formula is C₁₄H₂₃N₃O₃ (MW 281.35 Da), with computed properties including XLogP3-AA of 0.9 and topological polar surface area (TPSA) of 71 Ų.

Molecular Formula C14H23N3O3
Molecular Weight 281.356
CAS No. 1774897-11-8
Cat. No. B2748740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
CAS1774897-11-8
Molecular FormulaC14H23N3O3
Molecular Weight281.356
Structural Identifiers
SMILESCCC1=NC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1
InChIInChI=1S/C14H23N3O3/c1-5-10-15-11(18)14(16-10)6-8-17(9-7-14)12(19)20-13(2,3)4/h5-9H2,1-4H3,(H,15,16,18)
InChIKeyKXWUGJBPQQGCCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate CAS 1774897-11-8: Research-Grade Spirocyclic Building Block for Medicinal Chemistry


tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS 1774897-11-8) is a Boc-protected spirocyclic building block belonging to the 1,3,8-triazaspiro[4.5]dec-1-ene class, characterized by a 2-ethyl substituent on the imidazolinone ring [1]. Its molecular formula is C₁₄H₂₃N₃O₃ (MW 281.35 Da), with computed properties including XLogP3-AA of 0.9 and topological polar surface area (TPSA) of 71 Ų [1]. The compound is supplied at ≥98% purity with batch-specific quality control documentation (NMR, HPLC, GC) from multiple reputable vendors . It serves as a versatile intermediate for constructing spirocyclic ligands targeting acetyl-CoA carboxylase (ACC), discoidin domain receptor 1 (DDR1), phospholipase D (PLD), and other therapeutically relevant enzymes before Boc deprotection and further functionalization.

Why the 2-Ethyl Substituent on 1,3,8-Triazaspiro[4.5]dec-1-ene Cannot Be Generically Substituted


Within the 1,3,8-triazaspiro[4.5]dec-1-ene scaffold, the substituent at the 2-position is a critical determinant of lipophilicity, steric profile, and downstream biological target engagement. The PLD1/PLD2 inhibitor program demonstrated that a small structural change—incorporation of a methyl group—switched selectivity from PLD2-preferring to dual PLD1/2 inhibition (ML298 vs. ML299), with PLD1 IC₅₀ values shifting by over three orders of magnitude [1]. Similarly, the DDR1 inhibitor patent WO2017005583A1 defines the 2-position substituent as an essential pharmacophoric element governing receptor affinity and selectivity [2]. Consequently, substituting the 2-ethyl group in CAS 1774897-11-8 with a methyl, cyclopropyl, or phenyl analog is not a trivial interchange; each substitution produces a distinct physicochemical profile (MW differences of 14–48 Da; LogP shifts of >0.5 units) that can profoundly alter synthetic utility and biological performance in downstream applications .

Quantitative Differentiation Evidence: tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate vs. Closest Analogs


Physicochemical Differentiation: 2-Ethyl vs. 2-Methyl, 2-Cyclopropyl, and 2-Phenyl Analogs on Molecular Weight and Lipophilicity

The 2-ethyl substitution provides an intermediate lipophilicity and molecular weight profile within the 1,3,8-triazaspiro[4.5]dec-1-ene series. The target compound (MW 281.35, XLogP3-AA 0.9) [1] sits between the 2-methyl analog (MW 267.32, C₁₃H₂₁N₃O₃) and the larger 2-cyclopropyl (MW 293.36, C₁₅H₂₃N₃O₃) and 2-phenyl analogs (MW 329.4, C₁₈H₂₃N₃O₃) .

Physicochemical profiling Lipophilicity modulation Medicinal chemistry building blocks

Purity and Quality Control: 98% Certified Purity with Multi-Technique Batch Analysis vs. 95% Baseline from Alternative Suppliers

The target compound is routinely supplied at 98% purity with batch-specific QC certificates including NMR, HPLC, and GC analyses . In contrast, broader-market offerings of the closest analogs from general chemical suppliers are typically specified at 95% minimum purity without guaranteed multi-technique batch analysis .

Quality assurance Batch-to-batch consistency Procurement specifications

Scaffold Validation in Drug Discovery: 1,3,8-Triazaspiro[4.5]decane Core Confirmed Across Multiple Therapeutic Programs

The 1,3,8-triazaspiro[4.5]dec-1-ene scaffold has been validated in quantitative biochemical assays across at least three distinct therapeutic target classes. In PLD inhibition, the scaffold yielded ML299 (dual PLD1/2; PLD1 IC₅₀ = 6 nM, PLD2 IC₅₀ = 20 nM) and ML298 (PLD2-selective; PLD2 IC₅₀ = 355 nM; PLD1 IC₅₀ > 20,000 nM) [1]. In ACC inhibition, structurally related spiro-piperidines achieved IC₅₀ values of 7–27 nM against ACC1 and ACC2 [2][3]. In DDR1 inhibition, triaza-spirodecanone derivatives exhibited high receptor affinity and selectivity [4]. The 2-ethyl substituent on CAS 1774897-11-8 is distinct from the 1-phenyl-3-fluorophenyl substitutions in the profiled inhibitors, positioning this compound as a key intermediate for generating novel SAR analogs within these validated chemotypes.

Drug discovery Scaffold validation Therapeutic target engagement

Synthetic Intermediate Utility: Boc-Protected Amine Compatible with Standard Coupling and Deprotection Workflows

The N8-Boc protecting group on the piperidine ring of CAS 1774897-11-8 enables orthogonal protection strategies compatible with standard peptide coupling conditions (HATU, EDC, HBTU) and acid-labile deprotection (TFA, HCl/dioxane) [1]. This contrasts with unprotected or N-methylated analogs that lack versatile downstream functionalization handles. The compound contains 1 rotatable bond (excluding the Boc tert-butyl group) and 1 H-bond donor, facilitating predictable conformational and solubility behavior in reaction media .

Boc protection strategy Synthetic accessibility Parallel library synthesis

Optimal Application Scenarios for tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate Based on Quantitative Evidence


SAR Exploration of 2-Position Substituent Effects in ACC, PLD, or DDR1 Inhibitor Programs

The 2-ethyl substitution on CAS 1774897-11-8 provides an intermediate lipophilicity profile (XLogP3-AA 0.9, MW 281.35) [1] that enables systematic SAR exploration of the 2-position steric and electronic requirements across ACC, PLD, and DDR1 targets. Researchers can use this compound as a direct comparator to 2-methyl (MW 267.32), 2-cyclopropyl (MW 293.36), and 2-phenyl (MW 329.4) analogs to map the lipophilic tolerance of the target binding pocket, leveraging the validated nanomolar potency of the triazaspiro scaffold demonstrated in published PLD (IC₅₀ 6–355 nM) and ACC (IC₅₀ 6.8–27 nM) programs [2][3].

Parallel Library Synthesis Requiring Orthogonal Boc Protection and High Batch-to-Batch Consistency

The N8-Boc protecting group, combined with 98% certified purity and multi-technique QC documentation (NMR, HPLC, GC) , makes this compound ideal for parallel amide coupling or reductive amination library production. The 3% absolute purity advantage over 95%-grade analogs reduces purification burden and minimizes false positives in biological screening assays. The 1 H-bond donor and TPSA of 71 Ų ensure solubility and compatibility with automated liquid handling systems .

Intermediate for Generating De-Novo Spirocyclic Chemotypes via Boc Deprotection and Piperidine Functionalization

Following Boc deprotection (TFA/CH₂Cl₂) as established in patent US7981904B2 [4], the resulting secondary amine can be diversified via alkylation, acylation, or sulfonylation to generate focused libraries targeting CNS or metabolic disease programs. The spirocyclic scaffold is present in known PLD2-selective (ML298, IC₅₀ 355 nM) and dual PLD1/2 (ML299, IC₅₀ 6/20 nM) inhibitors, demonstrating that N8-functionalization is a key determinant of isoform selectivity and cellular activity [2].

Physicochemical Benchmarking Standard for Spirocyclic Fragment and Lead-Like Libraries

With a molecular weight of 281.35 Da, XLogP3-AA of 0.9, and TPSA of 71 Ų [1], this compound occupies a favorable region of drug-like chemical space (MW < 300, LogP < 3, TPSA < 140). It can serve as a reference standard for calibrating computational ADME models or as a core scaffold for fragment-based drug discovery (FBDD) campaigns targeting enzymes with defined lipophilic pockets.

Quote Request

Request a Quote for tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.